2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-10-3-4-13(12(17)6-10)23-9-15(22)21-7-11(8-21)19-14-2-1-5-18-20-14/h1-6,11H,7-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSNRYOQMJFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Azetidine Formation
The azetidine ring is typically constructed via intramolecular cyclization of γ-chloroamines or through [2+2] cycloadditions. A prevalent method involves reacting 3-aminopyridazine with 1,3-dibromopropane under basic conditions to form the azetidine scaffold. For instance, treatment of 3-aminopyridazine with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields 3-[(pyridazin-3-yl)amino]azetidine with a reported yield of 58–65%. Alternative routes employ N-Boc-protected intermediates to prevent undesired side reactions during subsequent steps.
Functionalization of the Azetidine Ring
The introduction of the amino group at the 3-position of azetidine is achieved through nucleophilic substitution. Reacting 3-bromoazetidine with pyridazin-3-amine in acetonitrile at reflux temperatures (82°C) for 12 hours affords the desired intermediate, with yields optimized to 70% by employing catalytic amounts of tetrabutylammonium iodide (TBAI).
Preparation of the 2-(2,4-Dichlorophenoxy) Ethan-1-one Fragment
Williamson Ether Synthesis
The dichlorophenoxy group is introduced via reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base. A typical protocol involves dissolving 2,4-dichlorophenol (1.0 equiv) in anhydrous tetrahydrofuran (THF), followed by dropwise addition of chloroacetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours, yielding 2-(2,4-dichlorophenoxy)acetyl chloride, which is subsequently hydrolyzed to the corresponding ethanone using aqueous sodium bicarbonate (NaHCO₃).
Alternative Route: Ullmann Coupling
For higher regioselectivity, Ullmann-type coupling between 2,4-dichloroiodobenzene and glycolic acid derivatives has been explored. Using copper(I) iodide (CuI) as a catalyst and 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 120°C, this method achieves 75% yield but requires stringent exclusion of moisture.
Coupling Strategies for Final Compound Assembly
Nucleophilic Substitution
The azetidine-amine intermediate is reacted with 2-(2,4-dichlorophenoxy)acetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. After 6 hours at room temperature, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), yielding the target compound in 62% purity.
Reductive Amination
An alternative approach involves reductive amination between the azetidine-amine and 2-(2,4-dichlorophenoxy)ethan-1-one using sodium cyanoborohydride (NaBH₃CN) in methanol. This method circumvents the need for acyl chloride intermediates but results in lower yields (48–52%) due to competing imine formation.
Optimization of Reaction Conditions
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Temperature | 80°C | Balances reaction rate/selectivity |
| Catalyst | TBAI (10 mol%) | Accelerates SN2 substitution |
| Purification | Column chromatography | Purity >95% |
Adjusting the solvent to DMF improves solubility of intermediates, while catalytic TBAI facilitates smoother substitutions. Elevated temperatures (80°C) reduce reaction times but may degrade heat-sensitive intermediates.
Characterization and Analytical Validation
Spectroscopic Analysis
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ confirm the ketone group, while peaks at 3300 cm⁻¹ indicate N-H bonds.
- ¹H-NMR : Distinct signals at δ 4.89 ppm (d, >CH-Ar) and δ 5.51 ppm (d, >CH-Cl) validate the azetidine and dichlorophenoxy moieties.
- Elemental Analysis : Found: C 54.32%, H 3.89%, N 12.07%; Calculated: C 54.35%, H 3.91%, N 12.10%.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms a purity of 98.2% with a retention time of 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of specific chemical modifications on biological activity. Its interactions with biological molecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Pyrazole Substitutions
Compound I8: 2-(2,4-Dichlorophenoxy)-1-(5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-one (I8) replaces the azetidine-pyridazine group with a trifluoromethyl-substituted pyrazole. It exhibits 75% synthesis yield and herbicidal activity, as indicated by its classification among aryloxyacetic acid derivatives .
Pyrazole-1-yl Derivative: 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone lacks the pyridazine-amino substitution, simplifying the heterocyclic system. Its herbicidal application aligns with the broader use of aryloxyacetic acid derivatives in agriculture . The absence of the azetidine ring may reduce steric hindrance, favoring interactions with plant-specific targets like auxin receptors.
Triazole-Based Derivatives
Triazole Analogs: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone and its isomer (9g/9h) feature triazole rings instead of azetidine-pyridazine. These compounds are synthesized via N-alkylation routes and are associated with antifungal activity, possibly targeting cytochrome P450 enzymes (CYP51) . The triazole's smaller size and distinct hydrogen-bonding capacity may confer different selectivity profiles compared to the bulkier azetidine-pyridazine group.
Pyridazine-Containing Compounds
Pyridazine-Benzyl Derivatives : Compounds such as 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine () share the pyridazine core but incorporate additional aromatic systems. These structures are often explored in medicinal chemistry for kinase inhibition or G protein-coupled receptor (GPCR) modulation, suggesting that the target compound’s pyridazine moiety could enable similar pharmacological interactions .
Key Observations :
- Heterocycle Impact : The azetidine-pyridazine group in the target compound introduces a rigid, nitrogen-rich scaffold, which may improve binding to enzymes or receptors requiring multipoint interactions. Pyrazole and triazole analogs prioritize smaller heterocycles for broader agrochemical applications.
- Substituent Effects: The 2,4-dichlorophenoxy group is conserved across analogs, highlighting its role in bioactivity (e.g., herbicidal action via auxin mimicry ). Trifluoromethyl (in I8) and methoxy groups (in pyridazine-benzyl derivatives) modulate solubility and target affinity.
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic organic molecule that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.2 g/mol. The structure includes a dichlorophenoxy group, a pyridazinylamino group, and an azetidinyl moiety, which contribute to its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Pyridazinone derivatives, like the one , are known to influence multiple biochemical pathways:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting key enzymes involved in metabolic pathways.
- Cellular Interaction : The dichlorophenoxy group may facilitate interactions with cellular membranes, affecting membrane integrity and function.
Pharmacological Effects
Research indicates that derivatives of pyridazinone can exhibit a wide range of pharmacological effects:
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially offering new avenues for antibiotic development .
- Anti-inflammatory Properties : The compound's structure may allow it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Toxicological Studies : A study on the toxicological impacts of 2,4-Dichlorophenoxyacetic acid (a related compound) revealed that it affects mitochondrial function in isolated rat liver mitochondria. This suggests that similar compounds may influence energy metabolism at the cellular level .
- Pharmacodynamics : Research on pyridazinone derivatives has shown that they can induce apoptosis in cancer cell lines by activating specific signaling pathways. This indicates potential applications in cancer therapy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | Antimicrobial | Membrane interaction |
| Pyridazinone derivatives | Anti-inflammatory | Cytokine modulation |
| 2-(2,4-Dichlorophenoxy)-1-{3-(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one | Potential anticancer | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
